2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol
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Overview
Description
2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol is a compound with the molecular formula C10H6Cl2N2OS and a molecular weight of 273.142 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a phenol group, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol typically involves the reaction of 2,4-dichlorophenol with thiazole derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of thiazole-2-carbaldehyde. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine linkage can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the phenol ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The phenol group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells. Additionally, the compound can disrupt microbial cell membranes, leading to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.
Thiazole derivatives: Compounds like thiazole-2-carbaldehyde and thiazole-4-carboxylic acid share structural similarities and are used in similar applications
Uniqueness
2,4-Dichloro-6-[(E)-thiazol-2-yliminomethyl]-phenol is unique due to its specific substitution pattern on the phenol ring and the presence of the imine linkage. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H6Cl2N2OS |
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Molecular Weight |
273.14 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-1,3-thiazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C10H6Cl2N2OS/c11-7-3-6(9(15)8(12)4-7)5-14-10-13-1-2-16-10/h1-5,15H/b14-5+ |
InChI Key |
RRAFJUHCKWCFLN-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CSC(=N1)/N=C/C2=C(C(=CC(=C2)Cl)Cl)O |
Canonical SMILES |
C1=CSC(=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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